N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine

Descripción general

Descripción

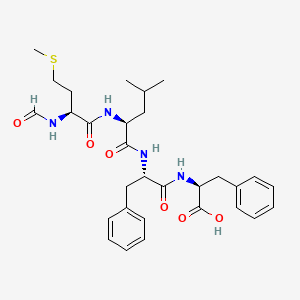

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine (fMLP) is a tripeptide composed of L-Met, L-Leu, and L-Phe in a linear sequence with a formyl group at the amino terminus . It acts as a potent inducer of leucocyte chemotaxis and macrophage activator .

Synthesis Analysis

The synthesis of fMLP has been studied in various contexts. For instance, it has been found to play a neuroprotective and anticonvulsant role in a Status Epilepticus Model .Molecular Structure Analysis

The molecular formula of fMLP is C21H31N3O5S . It is an N-formylated tripeptide and sometimes simply referred to as a chemotactic peptide .Chemical Reactions Analysis

FMLP plays an anti-inflammatory role, mediated by the activation of G-protein-coupled FPR . It also promotes osteoblast differentiation via the N-Formyl Peptide Receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow .Physical And Chemical Properties Analysis

FMLP is a white powder with a molecular weight of 437.6 . Its optical rotation is -10°C (0.5% in acetic acid at 20°C) , and its melting point is 215°C .Aplicaciones Científicas De Investigación

Solid State NMR Spectroscopy

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine, also known as f-Met-leu-phe-phe, has been utilized in solid-state NMR spectroscopy. This technique is used for developing and testing NMR experiments, particularly in protein studies. The compound serves as a model system to design experiments that can be applied to larger biomolecules .

Leucocyte Chemotaxis and Macrophage Activation

This tripeptide acts as a potent inducer of leucocyte chemotaxis, which is the movement of leucocytes (white blood cells) towards areas of infection or inflammation. It also serves as a macrophage activator, playing a crucial role in the immune response by stimulating these cells to attack foreign substances .

Neutrophil Chemotaxis Assay

In cell signaling research, f-Met-leu-phe-phe is used to create gradients in Zigmond chamber chemotaxis assays performed on neutrophils. These assays are essential for studying the migratory patterns of neutrophils, which are key players in the body’s defense mechanism against infections .

Anti-inflammatory Role in Neurodegeneration

Recent studies have shown that f-Met-leu-phe-phe plays an anti-inflammatory role by activating G-protein-coupled FPR receptors. This activation has been evaluated for its influence on limbic seizures, memory consolidation, and the neurodegeneration process in the hippocampus .

5. Chemotactic Activities of Mitochondrial and Chloroplast Peptides Research has found that peptides containing N-formyl-methionine released by mitochondria and chloroplasts exhibit chemotactic activities similar to those of f-Met-leu-phe-phe. These findings have implications for understanding the signaling mechanisms within eukaryotic cells .

6. Biochemical Cascade Triggering via FPR Receptor Binding The binding of f-Met-leu-phe-phe to its specific cell surface receptor, the N-formyl peptide receptor (FPR), triggers different cascades of biochemical reactions. This interaction is significant for various cellular processes, including immune response and inflammation regulation .

Mecanismo De Acción

Target of Action

The primary target of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine (f-Met-leu-phe-phe) is the N-formyl peptide receptor (FPR) . This receptor is found on the surface of various immune cells, including polymorphonuclear leukocytes (PMNs) and macrophages .

Mode of Action

The compound acts as a chemotactic peptide , binding to its specific cell surface receptor, FPR . This binding triggers a cascade of biochemical events, leading to cellular activation . The interaction of f-Met-leu-phe-phe with FPR leads to the activation of these immune cells, directing the inflammatory response to sites of bacterial invasion .

Biochemical Pathways

The binding of f-Met-leu-phe-phe to FPR triggers different cascades of biochemical events . These include the activation of phospholipase C/phospholipase D-Ca2 -calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular functions such as cell proliferation, differentiation, and migration .

Result of Action

The activation of immune cells by f-Met-leu-phe-phe has several effects. It acts as a potent chemotactic factor for PMNs, attracting these cells to sites of bacterial invasion . It also promotes osteoblast differentiation and suppresses adipogenic commitment under differentiation conditions . Furthermore, it has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENNOWAVBNNNE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001076 | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |

CAS RN |

80180-63-8 | |

| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

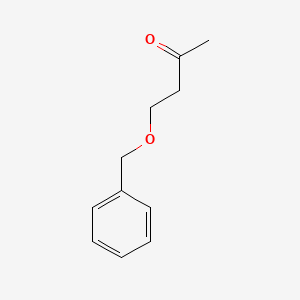

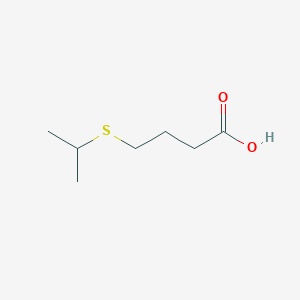

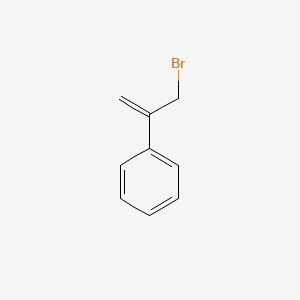

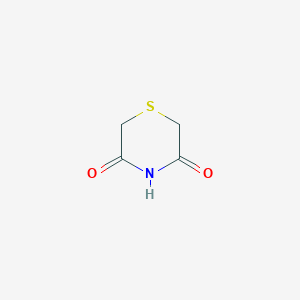

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

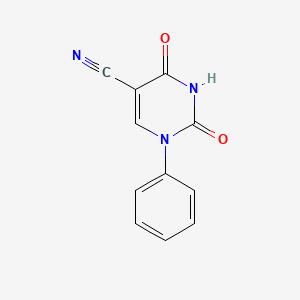

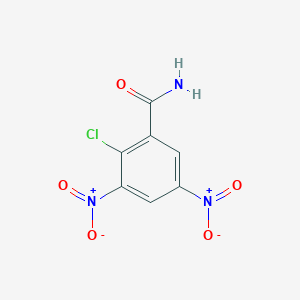

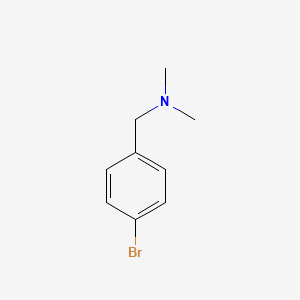

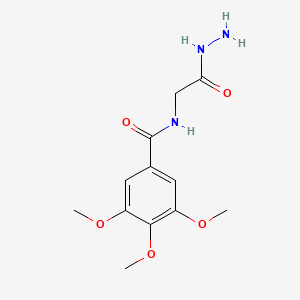

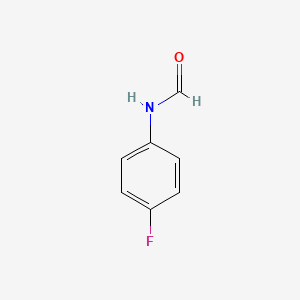

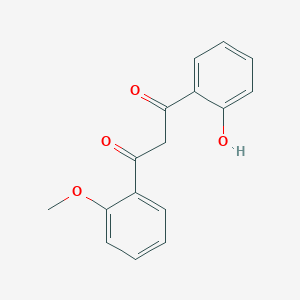

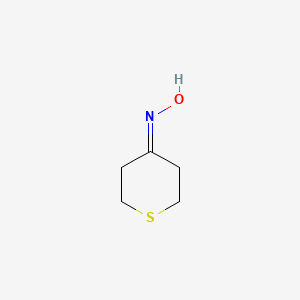

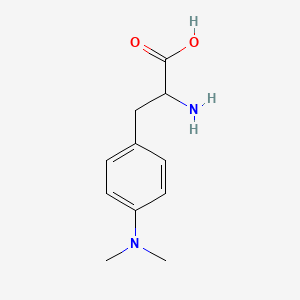

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?

A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.